molecular formula C17H15ClN2O4S B2580709 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105222-38-5

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2580709
CAS No.: 1105222-38-5
M. Wt: 378.83
InChI Key: YQKZNOKKQWHZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound designed for research and development, particularly in medicinal chemistry. This high-purity material features a 1,2,4-oxadiazole ring, a versatile heterocycle recognized for its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups in drug design . The molecular structure incorporates two distinct aromatic systems: a 4-ethoxyphenyl moiety and a 4-chlorophenyl group connected via a sulfonylmethyl linker. This specific arrangement combines elements commonly explored in the development of pharmacologically active compounds. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, found in compounds with a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . The presence of the sulfonyl group can enhance binding affinity to biological targets and influence the compound's physicochemical properties. This product is intended for research purposes by qualified scientists. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-2-23-14-7-3-12(4-8-14)17-19-16(24-20-17)11-25(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZNOKKQWHZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Sulfonylation: The sulfonylmethyl group is introduced through sulfonylation reactions, which involve the reaction of sulfonyl chlorides with suitable nucleophiles.

    Ethoxylation: The ethoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions using ethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antibacterial Applications

The compound has been investigated for its antibacterial properties. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit potent antibacterial activity against various bacterial strains. For instance, a study synthesized several 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles and evaluated their efficacy against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Among the synthesized compounds, certain derivatives demonstrated significant antibacterial effects, indicating that modifications to the oxadiazole structure can enhance activity against specific pathogens .

Anticancer Potential

Research has highlighted the anticancer potential of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole and related compounds. A notable study assessed various 1,3,4-oxadiazole derivatives for their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and LN229 (glioblastoma). The results indicated that certain derivatives led to significant apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Case Study: Cytotoxicity Assessment

A specific derivative was tested for its ability to induce apoptosis in glioblastoma cells. The compound showed a dose-dependent increase in apoptosis rates compared to controls. Flow cytometry analysis revealed that the compound could increase apoptotic cells significantly (up to 51.2%) compared to untreated cells .

Anti-Diabetic Activity

The anti-diabetic properties of oxadiazole derivatives have also garnered attention. In vivo studies using Drosophila melanogaster models indicated that certain derivatives effectively lowered glucose levels. These findings suggest that modifications in the oxadiazole structure can lead to compounds with potential therapeutic benefits for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of specific substituents on the oxadiazole ring can significantly influence its pharmacological profile. For example:

Substituent Biological Activity
4-ChlorophenylEnhances antibacterial activity
Ethoxy groupIncreases cytotoxicity in cancer cells
Arylsulfonyl moietyContributes to overall efficacy

This table illustrates how different structural components can modulate the compound's effectiveness across various biological applications.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight logP (Predicted)
Target Compound C₁₇H₁₄ClN₃O₄S 415.83 g/mol 3.2
1d () C₁₃H₇ClF₃N₂O₂S 363.72 g/mol 4.1
5-(4-Fluorophenyl)-... () C₁₈H₁₁FN₄O₃S 400.36 g/mol 2.8
Table 2: In Vitro Activity of Key Analogs
Compound Target IC₅₀/EC₅₀ Cell Line/Model
1d () Apoptosis 0.8 µM T47D (Breast cancer)
5-(4-Fluorophenyl)-... () EGFR 0.5 µM MCF-7 (Breast cancer)

Biological Activity

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, highlighting relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of sulfonyl derivatives followed by cyclization to form the oxadiazole ring.

General Synthetic Route:

  • Sulfonylation : The reaction begins with the sulfonylation of an appropriate phenolic precursor using 4-chlorobenzenesulfonyl chloride.
  • Cyclization : The resulting sulfonamide undergoes cyclization with ethoxy-substituted phenolic compounds to form the oxadiazole structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.34
HeLa18.45

The mechanism by which this compound exerts its cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that treatment with this compound increases levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Antimicrobial Efficacy

Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have been published illustrating the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that the compound significantly reduced tumor growth in MCF-7 xenograft models when administered at a dosage of 20 mg/kg body weight.
  • Antimicrobial Study : Another investigation highlighted its potential as a treatment for bacterial infections, showing reduced infection rates in mice infected with Staphylococcus aureus.

Q & A

Basic: How can the synthesis of 5-(((4-chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole be optimized for higher yields?

Methodological Answer:
The synthesis of oxadiazole derivatives typically involves cyclization of precursor amidoximes or condensation reactions. For example, describes the synthesis of 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole using THF as a solvent under room temperature conditions, achieving 77% yield after crystallization. To optimize your target compound:

  • Precursor Preparation: Start with (4-chlorophenyl)sulfonylmethyl amidoxime and 4-ethoxybenzoyl chloride. Use a 1:1 molar ratio in anhydrous THF.
  • Cyclization Conditions: Stir at 60–70°C for 12–24 hours under nitrogen, as elevated temperatures improve reaction kinetics .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to enhance purity and yield .
  • Catalyst Screening: Test Lewis acids like ZnCl₂ or MgSO₄ to accelerate cyclization, as suggested in for similar sulfonyl-containing oxadiazoles .

Basic: What spectroscopic techniques are critical for characterizing this oxadiazole derivative?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • ¹H/¹³C NMR: Identify substituent environments. For instance, reports δ 4.52 ppm (s, 2H) for the methylene bridge in 5-{[2-(4-bromophenyl)thiazol-4-yl]methyl}-3-(4-chlorophenyl)-1,2,4-oxadiazole, correlating with the sulfonyl-methyl group in your target compound .
  • IR Spectroscopy: Confirm the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and sulfonyl group (S=O stretch at 1150–1250 cm⁻¹) .
  • HRMS: Validate the molecular formula (e.g., C₁₇H₁₄ClNO₄S requires exact mass 371.0352). highlights HRMS as essential for distinguishing regioisomers .

Basic: How should researchers design initial biological activity screening for this compound?

Methodological Answer:
Focus on apoptosis induction and kinase modulation, leveraging methodologies from related oxadiazoles:

  • Caspase Activation Assays: Treat cancer cell lines (e.g., T47D, MDA-MB-231) with 10–50 µM compound for 24–48 hours. Measure caspase-3/7 activity via fluorometric substrates, as in .
  • Cell Cycle Analysis: Use flow cytometry (propidium iodide staining) to detect G₁ phase arrest, a hallmark of apoptosis inducers like 1d ( ) .
  • MAP Kinase Targeting: Perform Western blotting for phosphorylated ERK/JNK in triple-negative breast cancer cells, referencing ’s protocol for oxadiazole hybrids .

Advanced: What structure-activity relationship (SAR) trends are observed in sulfonyl-containing oxadiazoles?

Methodological Answer:
Key SAR insights from , and 15:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenylsulfonyl group enhances apoptosis induction by stabilizing the oxadiazole ring and improving membrane permeability .
  • Substituent Position: Para-substitution on the ethoxyphenyl ring (e.g., 4-ethoxy) maximizes steric compatibility with hydrophobic binding pockets, as seen in for triazole derivatives .
  • Methylene Linkers: A sulfonyl-methyl bridge (vs. direct sulfonyl attachment) reduces metabolic degradation, improving in vivo stability .

Advanced: How can the mechanism of apoptosis induction be elucidated for this compound?

Methodological Answer:
Combine biochemical and omics approaches:

  • Photoaffinity Labeling: Use a biotin-tagged analog to identify molecular targets (e.g., TIP47, an IGF-II receptor-binding protein), as demonstrated in for oxadiazole-based apoptosis inducers .
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to map pathways like p53/MAPK. Compare with ’s findings on MAP kinase inhibition .
  • Mitochondrial Depolarization Assays: Measure ΔΨm collapse via JC-1 dye to confirm intrinsic apoptosis pathway activation .

Advanced: What advanced NMR techniques resolve ambiguities in regiochemistry or substituent orientation?

Methodological Answer:

  • NOESY/ROESY: Detect through-space interactions between the sulfonyl-methyl group and ethoxyphenyl ring to confirm substitution patterns .
  • ¹³C DEPT-135: Differentiate quaternary carbons (e.g., oxadiazole C-3/C-5) from CH/CH₃ groups, critical for distinguishing regioisomers .
  • Variable Temperature NMR: Resolve overlapping signals by analyzing chemical shift changes at 25–60°C, as applied in for thiazole-oxadiazole hybrids .

Note: Contradictions in synthesis yields (e.g., 51–77% in vs. 18) highlight the need for solvent/catalyst optimization. Always cross-validate biological findings with orthogonal assays to mitigate off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.